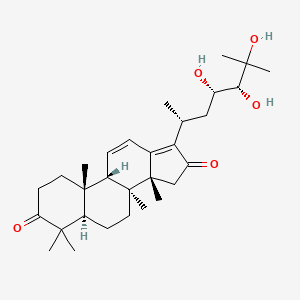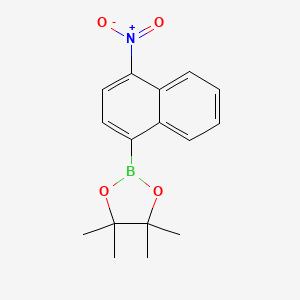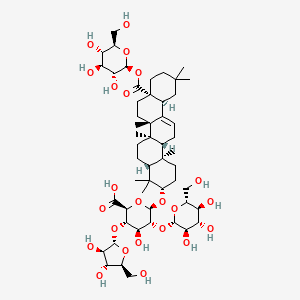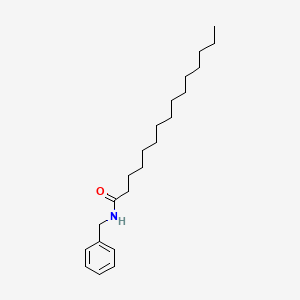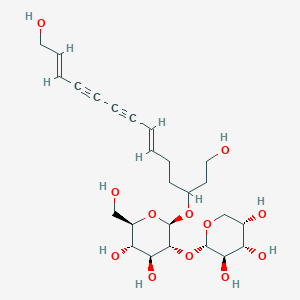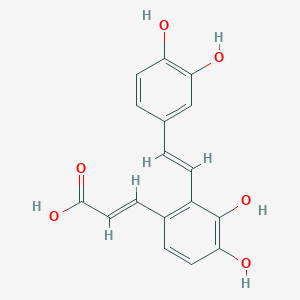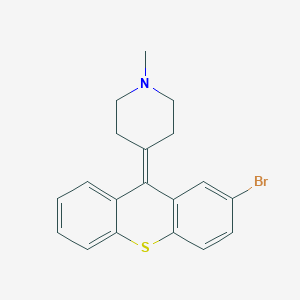
4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine
Overview
Description
4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine is a chemical compound that has been extensively studied in scientific research due to its unique properties. This compound is commonly referred to as BTX and is a thioxanthene derivative. It has been found to have a wide range of applications in scientific research, particularly in the field of pharmacology.
Mechanism of Action
The mechanism of action of 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine is not yet fully understood. However, it is believed to work by blocking the activity of dopamine receptors in the brain. This results in a decrease in the activity of the dopamine system, which is believed to be responsible for the symptoms of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects:
4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine has been shown to have a range of biochemical and physiological effects. It has been found to have potent antipsychotic effects, and has been used in the treatment of schizophrenia and other psychotic disorders. It has also been found to have analgesic and anti-inflammatory effects, and has been studied for its potential use in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine in lab experiments include its potent antipsychotic effects, its ability to block dopamine receptors, and its potential use in the treatment of pain and inflammation. However, there are also limitations to using this compound in lab experiments. One of the main limitations is that it is a complex compound that requires a complex synthesis process. Additionally, there is limited information available on the long-term effects of using this compound.
Future Directions
There are several future directions for research on 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine. One potential direction is to study the long-term effects of using this compound, particularly in the treatment of schizophrenia and other psychotic disorders. Another potential direction is to study the potential use of this compound in the treatment of pain and inflammation. Additionally, there is potential for further research on the mechanism of action of this compound, as well as its potential use in other areas of pharmacology.
Scientific Research Applications
4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine has been extensively studied in scientific research due to its unique properties. It has been found to have a wide range of applications in pharmacology, particularly in the field of neuroscience. This compound has been shown to have potent antipsychotic effects and has been used in the treatment of schizophrenia and other psychotic disorders.
properties
IUPAC Name |
4-(2-bromothioxanthen-9-ylidene)-1-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNS/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGZJXZINNENOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Br)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605944 | |
| Record name | 4-(2-Bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine | |
CAS RN |
16386-67-7 | |
| Record name | 4-(2-Bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




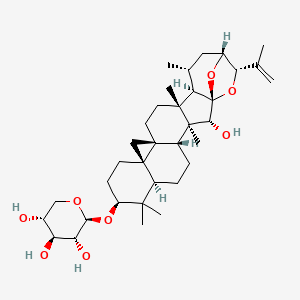
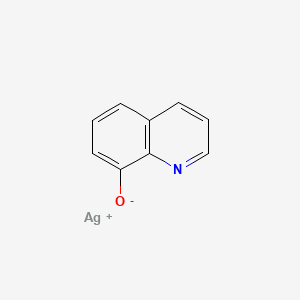
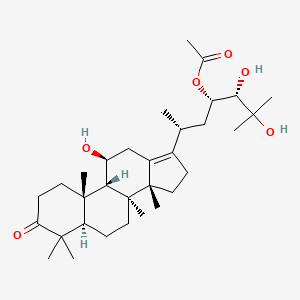
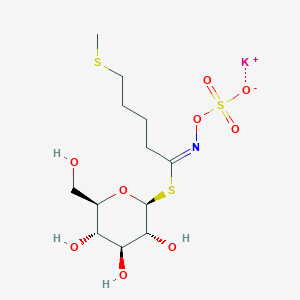
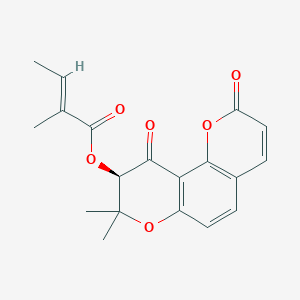
![Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028078.png)
